3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-5-(2-furanyl)-2,4-dihydro-
Overview
Description
3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-5-(2-furanyl)-2,4-dihydro- is a heterocyclic compound that contains a triazole ring. Compounds with triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione derivatives typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or other sulfur-containing reagents. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like ethanol or water.
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, 3H-1,2,4-Triazole-3-thione derivatives are used as building blocks for the synthesis of more complex molecules. They are also studied for their coordination chemistry with metals.
Biology
Biologically, these compounds are investigated for their antimicrobial, antifungal, and anticancer properties. They can act as enzyme inhibitors or interact with biological macromolecules.
Medicine
In medicine, triazole derivatives are explored for their potential as therapeutic agents. They are studied for their efficacy in treating various diseases, including infections and cancer.
Industry
Industrially, these compounds are used in the development of new materials, such as polymers and coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects. The pathways involved may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Benzotriazole: Another triazole derivative known for its corrosion inhibition properties.
Tetrazole: A related heterocyclic compound with a four-nitrogen ring, used in pharmaceuticals and materials science.
Uniqueness
3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-5-(2-furanyl)-2,4-dihydro- is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties. The presence of the cyclopentyl and furanyl groups may enhance its activity or selectivity in certain applications.
Properties
IUPAC Name |
4-cyclopentyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c16-11-13-12-10(9-6-3-7-15-9)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJJQVIABNWSIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NNC2=S)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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